1,1,1,5,5,5-Hexafluoropentane-2,4-dione;morpholine
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Overview
Description
1,1,1,5,5,5-Hexafluoropentane-2,4-dione: is a fluorinated diketone compound with the molecular formula C5H2F6O2 . It is also known by other names such as hexafluoroacetylacetone and 1,3-bis(trifluoromethyl)propane-1,3-dione . This compound is characterized by its high volatility and strong chelating properties, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione can be synthesized through the fluorination of acetylacetone. The reaction typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 1,1,1,5,5,5-hexafluoropentane-2,4-dione involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced fluorination techniques and equipment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as copper (Cu), nickel (Ni), and cobalt (Co).
Hydration: On hydration, it yields 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol.
Common Reagents and Conditions:
Chelation: Metal salts such as copper(II) chloride (CuCl2) or nickel(II) nitrate (Ni(NO3)2) are commonly used reagents.
Hydration: Water or aqueous solutions under mild conditions.
Major Products Formed:
Metal Complexes: Stable metal-chelate complexes.
Hydrated Forms: 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol.
Scientific Research Applications
1,1,1,5,5,5-Hexafluoropentane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Employed in the synthesis of advanced materials such as liquid crystals and fluorinated polymers.
Biology:
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its strong chelating properties.
Medicine:
Drug Development: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,4-dione primarily involves its ability to form stable chelate complexes with metal ions. This chelation process is driven by the strong electron-withdrawing effects of the fluorine atoms, which enhance the compound’s affinity for metal ions . The resulting metal complexes are highly stable and can participate in various catalytic and biochemical processes.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2,4-pentanedione
- 1,1,1,3,3,3-Hexafluoro-2-propanone
- 1,1,1,5,5,5-Hexafluoro-3-pentanone
Comparison: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione is unique due to its high degree of fluorination, which imparts exceptional stability and volatility compared to other similar compounds. Its strong chelating properties and ability to form stable metal complexes make it particularly valuable in catalysis and material science .
Properties
CAS No. |
921603-24-9 |
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Molecular Formula |
C9H11F6NO3 |
Molecular Weight |
295.18 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;morpholine |
InChI |
InChI=1S/C5H2F6O2.C4H9NO/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-3-6-4-2-5-1/h1H2;5H,1-4H2 |
InChI Key |
PTYJYUUVDBNFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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